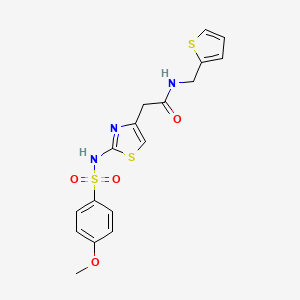

N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR, IR spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, while the nitro group could participate in reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications

Discovery and Drug Development

Compounds similar to the one mentioned are often studied for their potential as therapeutic agents. For example, the design, synthesis, and biological evaluation of small molecule inhibitors for histone deacetylases (HDACs) have shown promise in blocking cancer cell proliferation and inducing apoptosis, highlighting their potential as anticancer drugs (Zhou et al., 2008). These findings suggest that compounds with complex structures, similar to the one , can play significant roles in the development of new therapeutic strategies against cancer.

Novel Transformations and Synthesis Methods

Research on novel transformations of amino and carbonyl/nitrile groups in specific thiophenes for thienopyrimidine synthesis has been explored. Such studies contribute to the field of organic chemistry by providing new methods for creating complex molecules with potential pharmacological activities (Pokhodylo et al., 2010).

Analytical and Separation Techniques

The development of analytical techniques for the separation of related compounds, such as nonaqueous capillary electrophoresis, has been applied to the analysis of pharmaceuticals. These methods are essential for quality control and ensuring the purity of synthesized compounds (Ye et al., 2012).

Biological Evaluations and Mechanistic Studies

Studies on compounds containing uracil and adenine have been conducted to explore their applications in creating polyamides with potential biological functions, including their use as anticancer agents. Such research indicates the importance of understanding the molecular basis of disease and the mechanism of action of potential therapeutics (Hattori & Kinoshita, 1979).

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide involves the condensation of 4-aminobenzoic acid with 2-chloro-4-nitroaniline to form N-(4-nitrophenyl)-4-aminobenzoic acid. This intermediate is then reacted with thioacetic acid to form N-(4-nitrophenyl)-4-((2-oxoethyl)thio)benzamide. The resulting compound is then reacted with ethyl acetoacetate to form N-(4-nitrophenyl)-4-((2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide. Finally, reduction of the nitro group with hydrogen gas and palladium on carbon catalyst followed by acylation with 4-aminobenzoyl chloride yields the target compound.", "Starting Materials": [ "4-aminobenzoic acid", "2-chloro-4-nitroaniline", "thioacetic acid", "ethyl acetoacetate", "palladium on carbon catalyst", "hydrogen gas", "4-aminobenzoyl chloride" ], "Reaction": [ "4-aminobenzoic acid + 2-chloro-4-nitroaniline -> N-(4-nitrophenyl)-4-aminobenzoic acid", "N-(4-nitrophenyl)-4-aminobenzoic acid + thioacetic acid -> N-(4-nitrophenyl)-4-((2-oxoethyl)thio)benzamide", "N-(4-nitrophenyl)-4-((2-oxoethyl)thio)benzamide + ethyl acetoacetate -> N-(4-nitrophenyl)-4-((2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide", "N-(4-nitrophenyl)-4-((2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide + hydrogen gas + palladium on carbon catalyst -> N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide", "N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide + 4-aminobenzoyl chloride -> N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide" ] } | |

CAS RN |

888413-94-3 |

Product Name |

N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide |

Molecular Formula |

C19H16N6O5S |

Molecular Weight |

440.43 |

IUPAC Name |

N-[4-amino-2-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide |

InChI |

InChI=1S/C19H16N6O5S/c20-16-15(22-17(27)11-5-2-1-3-6-11)18(28)24-19(23-16)31-10-14(26)21-12-7-4-8-13(9-12)25(29)30/h1-9H,10H2,(H,21,26)(H,22,27)(H3,20,23,24,28) |

InChI Key |

UOTANXBYVCVUMU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])N |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(3-(azepan-1-ylsulfonyl)-4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2781329.png)

![3-[(2S,4S)-4-Methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2781330.png)

![3-fluoro-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2781333.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2781334.png)

![(E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2781339.png)

![N-(2-methoxyphenyl)-5-methyl-7-phenyl-2-(thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2781342.png)